methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with an acetylhydrazino group and a methyl ester
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that the acetylation process plays a significant role in the action of similar compounds . For instance, hydralazine, a compound with a similar acetylhydrazino group, undergoes oxidation before acetylation . This process results in the formation of a major urinary metabolite, 4-(2-acetylhydrazino) phthalazin-1-one .
Biochemical Pathways
Compounds with similar structures, such as thiazoles, are known to affect various biochemical pathways . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
It’s worth noting that similar compounds, such as hydralazine, undergo extensive acetylator phenotype-dependent first-pass metabolism . The fractional availability of hydralazine is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . Food may enhance the bioavailability .
Action Environment
For instance, hydralazine is very unstable in plasma in vitro (half-life of approximately 6 minutes at 37°C), and derivatization of samples must be carried out very rapidly to avoid loss of drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with an acetylhydrazine reagent. One common method includes the condensation of 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acetylhydrazino group to a hydrazino group.
Substitution: Nucleophilic substitution reactions can occur at the acetylhydrazino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and can be used to study reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals and as a building block for more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Methyl 5-(2-acetylamino)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Ethyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(2-acetylhydrazino)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to the presence of both the acetylhydrazino group and the methyl ester, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 5-(2-acetylhydrazinyl)-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-5(12)10-11-7-4-3-6(9-7)8(13)14-2/h6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWRHCMDGVJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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